molecular formula C12H22O B12543293 11-Methoxyundec-1-yne CAS No. 142666-99-7

11-Methoxyundec-1-yne

Cat. No.: B12543293
CAS No.: 142666-99-7
M. Wt: 182.30 g/mol
InChI Key: WDEANJXCKBZHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methoxyundec-1-yne is an organic compound with the molecular formula C12H22O It is characterized by the presence of a methoxy group (-OCH3) attached to the eleventh carbon of an undecyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methoxyundec-1-yne can be achieved through several methods. One common approach involves the alkylation of 11-bromo-1-undecyne with methanol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are often streamlined to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

11-Methoxyundec-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often used.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-Methoxyundec-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Methoxyundec-1-yne involves its ability to participate in various chemical reactions due to the presence of the methoxy group and the triple bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    11-Methoxyundecane: Lacks the triple bond, making it less reactive in certain chemical reactions.

    11-Hydroxyundec-1-yne: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    11-Methoxydec-1-yne: Shorter carbon chain, which may affect its physical properties and reactivity.

Uniqueness

11-Methoxyundec-1-yne is unique due to the combination of the methoxy group and the triple bond, which provides a versatile platform for various chemical transformations. This makes it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

142666-99-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

11-methoxyundec-1-yne

InChI

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h1H,4-12H2,2H3

InChI Key

WDEANJXCKBZHTK-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.